molecular formula C4H4N6O2S B3363811 [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide CAS No. 105216-69-1

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

Cat. No.: B3363811
CAS No.: 105216-69-1
M. Wt: 200.18 g/mol
InChI Key: IRPDHFAWUJOWPF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanuric chloride, followed by sulfonation with chlorosulfonic acid. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals .

Medicine

Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. Their ability to inhibit key enzymes involved in disease pathways makes them potential candidates for drug development .

Industry

Industrially, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide lies in its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2S/c5-13(11,12)4-8-3-7-1-6-2-10(3)9-4/h1-2H,(H2,5,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPDHFAWUJOWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664062
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105216-69-1
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 2
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 3
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 4
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide

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